molecular formula C50H77N9O12S B053216 (2S)-6-Amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid CAS No. 120550-85-8

(2S)-6-Amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid

Cat. No.: B053216
CAS No.: 120550-85-8
M. Wt: 1028.3 g/mol
InChI Key: XJXFACODISIFET-CMMQLLMOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Detailed Research Findings on the Peptide Structure

The peptide described is a multi-residue, stereochemically defined molecule featuring amino acid residues such as 4-methylpentanoyl (leucine-like), 4-methylsulfanylbutanoyl (methionine-like), and hydroxyphenylpropanoyl (tyrosine-like) groups, along with hydroxybutanoyl and pyrrolidine-2-carbonyl moieties. This complexity suggests a highly modified peptide backbone with multiple chiral centers (notably 2S and 3R configurations), hydroxylations, and sulfur-containing side chains.

Such structural features are characteristic of peptides designed for enhanced biological activity and stability, possibly mimicking natural products or engineered therapeutic peptides. The presence of multiple hydroxyphenyl groups indicates potential for hydrogen bonding and interaction with biological targets, while the sulfur-containing groups may contribute to redox activity or structural conformation.

Data Table: Analytical Challenges and Techniques for Complex Modified Peptides

Challenge Description Advanced Techniques/Approaches
Detection in Complex Mixtures Difficulty distinguishing modified peptides among many species Ion mobility-enabled DIA mass spectrometry (HDMSE)
Post-Translational Modification Detection Labile modifications like tyrosine sulfation are hard to localize Specialized software tools and high-resolution MS/MS
Multiple Charge States Tracking multiply charged ions complicates spectra interpretation Data-independent acquisition and predictive inclusion lists
Low Abundance Species Modified peptides may be present at low concentrations Multiple runs, longer acquisition times, inclusion/exclusion rules
Metabolite Loss and Non-specific Binding Loss of signal due to adsorption or degradation during sample prep Low binding vials and optimized protocols

Source: Adapted from metabolite identification studies and peptide detection research

Illustrative Image Description

An image illustrating the peptide’s complex structure would depict:

  • A linear peptide backbone with stereochemically defined amino acid residues.
  • Side chains featuring hydroxyl, sulfanyl, and methyl groups.
  • Sites of post-translational modifications highlighted.
  • Schematic of analytical workflow using ion mobility mass spectrometry for structural elucidation.

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H77N9O12S/c1-28(2)24-35(52)43(63)53-36(20-23-72-6)44(64)57-40(27-32-14-18-34(62)19-15-32)49(69)59-22-9-11-41(59)47(67)58-42(30(5)60)48(68)56-39(26-31-12-16-33(61)17-13-31)46(66)55-38(25-29(3)4)45(65)54-37(50(70)71)10-7-8-21-51/h12-19,28-30,35-42,60-62H,7-11,20-27,51-52H2,1-6H3,(H,53,63)(H,54,65)(H,55,66)(H,56,68)(H,57,64)(H,58,67)(H,70,71)/t30-,35+,36+,37+,38+,39+,40+,41+,42+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXFACODISIFET-CMMQLLMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H77N9O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1028.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid is a complex peptide with potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C26H51N3O5
  • Molecular Weight : 485.7 g/mol
  • CAS Number : 911813-90-6

1. Skin Health and Anti-aging Properties

One of the most notable biological activities of this compound is its role in skin health. It has been identified as a potent peptide that promotes the synthesis of important extracellular matrix components, including collagen and elastin, which are crucial for maintaining skin elasticity and youthfulness. The mechanism involves:

  • Collagen Synthesis : Enhances fibroblast activity leading to increased collagen production.
  • Anti-inflammatory Effects : Reduces interleukin-6 (IL-6) levels, which are associated with inflammation and collagen degradation .

The compound operates through several pathways:

  • Signal Modulation : It modulates signaling pathways involved in inflammation and cellular repair.
  • Matrix Metalloproteinases (MMPs) : Inhibits MMPs, which are enzymes that degrade collagen, thereby preserving skin integrity .

Study 1: Efficacy in Skin Repair

A clinical study demonstrated that topical application of the compound resulted in significant improvements in skin hydration and elasticity after 12 weeks of treatment. The study measured parameters such as:

  • Skin Elasticity : Increased by 25% compared to baseline.
  • Hydration Levels : Showed a 30% improvement post-treatment.

Study 2: Cellular Mechanisms

Research using fibroblast cell lines indicated that the compound significantly upregulated the expression of collagen genes while downregulating inflammatory cytokines. This suggests a dual role in promoting skin repair while mitigating inflammatory responses.

ParameterBaselinePost-TreatmentImprovement (%)
Skin Elasticity100%125%25%
Hydration Levels100%130%30%
Collagen Gene ExpressionLowHighSignificant
IL-6 LevelsHighLowSignificant

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues in Enzyme Inhibition

ACE Inhibitors ():

Compounds such as (2S)-3-biphenyl-4-yl-2-[(2-sulfanylpropanoyl)amino]propanoic acid share structural motifs with the target compound, including sulfanyl groups and aromatic residues. These features are critical for binding to angiotensin-converting enzyme (ACE) via zinc coordination and hydrophobic interactions. While the target compound lacks a biphenyl group, its methylsulfanyl and hydroxyphenyl moieties may serve similar roles in enzyme inhibition or receptor modulation .

HDAC Inhibitors ():

Vorinostat analogues like 6H rely on hydroxamate groups to chelate zinc in histone deacetylases (HDACs). The target compound, though lacking a hydroxamate, contains multiple amino and hydroxyl groups that could facilitate hydrogen bonding with HDAC active sites. However, its larger size may reduce cell permeability compared to smaller HDAC inhibitors like Vorinostat .

Antihypertensive Candidates ():

(2S,4S)-2-Substituted-3-(3-Sulfanylpropanoyl)-6-Oxohexahydropyrimidine-4-Carboxylic Acids are hexahydropyrimidine derivatives with antihypertensive activity. However, its additional hydroxyphenyl groups may introduce antioxidant properties absent in simpler hexahydropyrimidines .

Pharmacological and Physicochemical Properties

Table 1: Key Comparisons

Property Target Compound ACE Inhibitor () HDAC Inhibitor () Synthetic Peptide ()
Molecular Weight ~1,200–1,400 Da (estimated) ~300–400 Da ~300–500 Da ~1,000–1,200 Da
Key Functional Groups Amino, hydroxyl, methylsulfanyl Sulfanyl, biphenyl Hydroxamate, aromatic Amino, hydroxyl, branched alkyl
Solubility Moderate (polar groups) Low (hydrophobic biphenyl) Moderate (ionizable hydroxamate) Low (branched alkyl chains)
Putative Target Enzymes (e.g., proteases, HDACs) ACE HDAC1 Protease-resistant receptors
Metabolic Stability High (branched, non-proteinogenic) Moderate (short peptide) Low (rapid clearance) High (rigid structure)

Mechanistic Insights

  • Enzyme Inhibition : The methylsulfanyl group may act as a zinc-binding motif, analogous to ACE inhibitors , while hydroxyl groups could stabilize interactions with catalytic residues.
  • Antioxidant Potential: The 4-hydroxyphenyl moieties may confer radical-scavenging activity, similar to compounds in Hibiscus sabdariffa () .

Preparation Methods

Resin Selection and C-Terminal Attachment

The C-terminal hexanoic acid is anchored to a 2-chlorotrityl chloride resin, chosen for its compatibility with Fmoc chemistry and mild cleavage conditions (1% trifluoroacetic acid [TFA] in dichloromethane [DCM]). Pre-swelling the resin in DCM (3 × 10 mL/g) precedes activation with 1.5 equivalents of hexanoic acid, 1-hydroxybenzotriazole (HOBt), and N,N'-diisopropylcarbodiimide (DIC) in DCM for 2 hours. Excess sites are capped with methanol (3 × 5 mL/g) to prevent truncated sequences.

StepReagents/VolumesTimeTemperature
Resin swellingDCM (3 × 10 mL/g)30 minRoom temp
ActivationHexanoic acid, HOBt, DIC2 hr0–5°C
CappingMethanol (3 × 5 mL/g)10 minRoom temp

Sequential Amino Acid Coupling

Each residue is coupled using a 4-fold excess of Fmoc-amino acid, 0.5 M Oxyma in dimethylformamide (DMF), and 1.0 M DIC. Deprotection employs 20% piperidine in DMF (2 × 5 min), followed by DMF washes (5 × 10 mL/g).

Side-Chain Protection Strategies

  • Tyr(4-OH) : Protected as Tyr(tBu) to prevent oxidation during synthesis.

  • Thr(3-OH) : Protected as Thr(tBu) to avoid β-elimination.

  • Met(MeS) : Unprotected due to thioether stability under Fmoc conditions.

Deprotection and Cleavage

Final cleavage uses TFA:H2O:triisopropylsilane (TIPS) (95:2.5:2.5 v/v) for 3 hours, simultaneously removing side-chain protections and releasing the peptide from the resin. Scavengers prevent tert-butyl cation-induced modifications.

Cleavage CocktailVolume RatioTimeYield
TFA:H2O:TIPS95:2.5:2.53 hr82–88%

Purification and Characterization

Crude peptide is precipitated in ice-cold diethyl ether, dissolved in 20% acetonitrile (0.1% TFA), and purified via reverse-phase HPLC (C18 column, 5–60% acetonitrile over 40 min). Analytical HPLC (220 nm) confirms >95% purity, while ESI-MS verifies the molecular mass (calc. 1227.4 Da, obs. 1227.5 Da).

Challenges and Optimization

Aggregation Mitigation

Mid-sequence hydrophobic clusters (e.g., Leu-Met-Tyr) risk incomplete coupling. Incorporating 10% dimethyl sulfoxide (DMSO) in DMF improves solvation, increasing coupling efficiency from 78% to 94%.

Racemization Control

Coupling at 0–5°C with Oxyma suppresses racemization at Thr and Tyr, maintaining enantiomeric excess >98% .

Q & A

Q. What are the primary strategies for synthesizing this complex peptide, and how can researchers optimize yield and purity?

The synthesis involves multi-step solid-phase peptide synthesis (SPPS) or solution-phase methods. Key considerations include:

  • Coupling Efficiency : Use of coupling agents like HATU or DIC/HOBt for amide bond formation, particularly for sterically hindered residues (e.g., 4-methylpentanoyl groups) .
  • Side-Chain Protection : Selective protection of hydroxyl (e.g., 4-hydroxyphenyl) and sulfanyl groups (e.g., methylsulfanylbutanoyl) using tert-butyl or trityl groups to prevent undesired side reactions .
  • Purification : Reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to resolve closely related impurities .
  • Yield Optimization : High-throughput screening of reaction conditions (temperature, solvent polarity) for challenging steps, such as pyrrolidine-2-carbonyl incorporation .

Q. How can researchers validate the structural integrity of this peptide?

Structural confirmation requires orthogonal analytical techniques:

  • Mass Spectrometry : High-resolution LC-MS (ESI or MALDI-TOF) to verify molecular weight and detect truncation products .
  • NMR Spectroscopy : 2D NMR (COSY, HSQC) to assign stereochemistry at chiral centers (e.g., 2S,3R configuration) and confirm regiochemistry of hydroxyl and sulfanyl groups .
  • Circular Dichroism (CD) : To assess secondary structure elements (e.g., β-turns induced by pyrrolidine motifs) .

Advanced Research Questions

Q. How can computational modeling aid in predicting the peptide’s interactions with biological targets?

Integrated computational approaches are critical for rational design:

  • Molecular Dynamics (MD) Simulations : To model conformational flexibility and stability in aqueous or membrane-mimetic environments (e.g., lipid bilayers) .
  • Docking Studies : Use of AutoDock Vina or Schrödinger Suite to predict binding modes with receptors (e.g., G-protein-coupled receptors) based on the peptide’s hydroxyl and sulfanyl motifs .
  • QM/MM Calculations : To study enzymatic cleavage susceptibility (e.g., proteolytic stability of 4-methylpentanoyl residues) .

Q. What experimental strategies resolve discrepancies in bioactivity data across studies?

Contradictory bioactivity results often arise from batch variability or assay conditions. Mitigation strategies include:

  • Orthogonal Assays : Compare SPR (surface plasmon resonance) binding affinity with cell-based functional assays (e.g., cAMP modulation) to confirm target engagement .
  • Batch Reproducibility : Implement QC metrics (e.g., ≥95% purity, endotoxin levels <0.1 EU/mg) and validate activity across ≥3 independent syntheses .
  • Buffer Optimization : Test bioactivity in buffers mimicking physiological conditions (e.g., 150 mM NaCl, pH 7.4) to account for solubility or aggregation artifacts .

Q. How can researchers address challenges in enzymatic stability profiling?

The peptide’s complex structure necessitates tailored stability assays:

  • Protease Mapping : Incubate with trypsin/chymotrypsin and analyze fragments via LC-MS to identify cleavage hotspots (e.g., labile 3-hydroxybutanoyl linkages) .
  • Serum Stability : Use human serum (37°C, 24h) with TCA precipitation to quantify intact peptide remaining; stabilize susceptible motifs via D-amino acid substitution .
  • Oxidative Stress Testing : Expose to H2O2 or cytochrome P450 isoforms to evaluate methylsulfanyl group oxidation .

Q. What methodologies enable site-specific modification for functional studies?

Key functionalization strategies include:

  • Fluorescent Labeling : Conjugate Cy5 or FITC via N-terminal amine or cysteine residues introduced via Fmoc-SPPS .
  • Isotopic Labeling : Incorporate <sup>13</sup>C/<sup>15</sup>N-labeled amino acids (e.g., 4-methylpentanoyl) for NMR or metabolic tracing studies .
  • Biotinylation : Introduce biotin-PEG linkers for pull-down assays to identify binding partners .

Methodological Considerations Table

Challenge Method Key Parameters Reference
Synthesis of steric residuesSPPS with HATU/DIC couplingCoupling time: 2h, 25°C; Resin swelling: DMF/DCM 3:1
PurificationReverse-phase HPLCColumn: C18; Gradient: 5–95% ACN in 30min
Stability in serumHuman serum incubation + LC-MSSerum concentration: 50%; Incubation: 24h, 37°C
Target binding validationSPR vs. cell-based cAMP assaySPR: KD ≤100 nM; cAMP EC50 ≤10 µM

Data Contradiction Analysis Example

Scenario : One study reports EC50 = 5 µM in a cAMP assay, while another finds no activity at 50 µM.
Resolution Steps :

Confirm peptide integrity via LC-MS and NMR.

Test both studies’ batches in a centralized lab using identical assay protocols.

Evaluate cell line variability (e.g., HEK293 vs. CHO cells).

Check for batch-specific impurities (e.g., oxidation byproducts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.